molecular formula C7H9F3O2 B6269100 ethyl 2-(trifluoromethyl)but-2-enoate CAS No. 1215018-51-1

ethyl 2-(trifluoromethyl)but-2-enoate

Cat. No.: B6269100
CAS No.: 1215018-51-1
M. Wt: 182.1
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Description

Significance of Fluorinated Organic Compounds in Molecular Design

The introduction of fluorine into organic molecules has become a powerful strategy in molecular design, significantly impacting fields from pharmaceuticals to materials science. youtube.comnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts enhanced thermal stability and resistance to metabolic degradation. nih.gov The high electronegativity of fluorine can alter a molecule's electronic properties, acidity, and basicity. wikipedia.orgnih.gov Specifically, the trifluoromethyl (–CF3) group is frequently used to enhance properties like lipophilicity, which can improve a drug's ability to permeate cell membranes. nih.govacs.orgnih.gov This has led to the incorporation of fluorine and trifluoromethyl groups into numerous pharmaceuticals and agrochemicals to improve their efficacy and metabolic stability. youtube.comwikipedia.org

Overview of α,β-Unsaturated Ester Reactivity and Synthetic Utility

α,β-Unsaturated esters are a fundamental class of compounds in organic synthesis, characterized by a carbon-carbon double bond conjugated to a carbonyl group. nih.gov This arrangement makes them versatile intermediates. They can act as Michael acceptors, undergoing conjugate addition reactions with a wide variety of nucleophiles. sapub.orgresearchgate.net Furthermore, they are valuable precursors in cycloaddition reactions, enantioselective hydrogenations, and allylic substitutions, allowing for the stereoselective construction of complex molecular architectures. nih.gov The reactivity of these esters can be tuned by the substituents on the double bond and the ester group, making them highly adaptable for various synthetic strategies. researchgate.net

Unique Electronic and Steric Influence of the Trifluoromethyl Group

The trifluoromethyl (–CF3) group exerts a profound influence on the properties of a molecule due to its distinct electronic and steric characteristics. nih.gov With a Pauling electronegativity value of 3.5, the –CF3 group is strongly electron-withdrawing, which can significantly lower the electron density of an adjacent π-system. rsc.org This electronic pull enhances the electrophilicity of the β-carbon in α,β-unsaturated systems, making them more susceptible to nucleophilic attack. While sterically larger than a methyl group, the –CF3 group is considered to have a compact steric profile. nih.gov Its presence can also influence molecular conformation and binding affinity to biological targets. nih.gov

Research Scope and Focus on Ethyl 2-(trifluoromethyl)but-2-enoate as a Research Scaffold

This compound serves as a key research scaffold for investigating the impact of the trifluoromethyl group on the reactivity of α,β-unsaturated esters. The presence of the –CF3 group at the α-position, combined with an ethyl group at the β-position, creates a unique electronic and steric environment. Research on this molecule aims to elucidate how these features influence its participation in various chemical transformations. It is a valuable tool for developing new synthetic methodologies and for creating novel fluorinated compounds with potential applications in medicinal chemistry and materials science. biosynth.com

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉F₃O₂ biosynth.com
Molecular Weight 182.14 g/mol biosynth.com
Physical Form Liquid sigmaaldrich.com
IUPAC Name ethyl (2Z)-2-(trifluoromethyl)but-2-enoate sigmaaldrich.com
InChI Key QLZTYFICDNPHAU-HYXAFXHYSA-N sigmaaldrich.com
SMILES CCOC(=O)C(=CC)C(F)(F)F biosynth.com
CAS Number 1215018-51-1 biosynth.com

Properties

CAS No.

1215018-51-1

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of Ethyl 2 Trifluoromethyl but 2 Enoate

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in ethyl 2-(trifluoromethyl)but-2-enoate makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

The Michael addition, or conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In the case of this compound, a variety of nucleophiles can add to the β-carbon of the butenoate backbone. This reaction is driven by the formation of a stable enolate intermediate, which is subsequently protonated to afford the 1,4-adduct. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a new C-C or C-heteroatom bond and an enolate intermediate. Subsequent protonation yields the final product. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on similar β-trifluoromethylated acrylamides and other activated alkenes. For instance, sulfur nucleophiles have been shown to readily undergo sulfa-Michael additions to trifluoromethylated unsaturated carbonyl compounds under catalyst-free and mild conditions. researchgate.net This high reactivity is attributed to the dual activation of the carbon-carbon double bond by the carbonyl group and the trifluoromethyl group. researchgate.net

Common nucleophiles that participate in Michael-type additions include:

Soft nucleophiles: Enolates, amines, thiols, and Gilman reagents are typical nucleophiles for conjugate addition reactions. libretexts.org

P-nucleophiles: Diphenylphosphine oxide has been shown to add to azoalkenes in a Michael-type fashion, suggesting its potential as a nucleophile for trifluoromethylated systems. frontiersin.orgnih.gov

The following table summarizes the expected outcomes of Michael-type additions to this compound with various nucleophiles, based on general principles of Michael additions.

Nucleophile (Nu-H)Product of Michael Addition
R₂NH (secondary amine)Ethyl 3-(dialkylamino)-2-(trifluoromethyl)butanoate
RSH (thiol)Ethyl 3-(alkylthio)-2-(trifluoromethyl)butanoate
R₂CuLi (Gilman reagent)Ethyl 3-alkyl-2-(trifluoromethyl)butanoate
CH₂(CO₂Et)₂ (diethyl malonate)Diethyl 2-(1-(ethoxycarbonyl)-2-(trifluoromethyl)propyl)malonate

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group that significantly influences the reactivity of adjacent functional groups primarily through a strong inductive effect (-I effect). researchgate.net In this compound, the CF₃ group at the α-position dramatically increases the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity often allows reactions to proceed under milder conditions compared to their non-fluorinated counterparts.

The regioselectivity of nucleophilic attack on α,β-unsaturated systems can be a competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon). libretexts.org The presence of the α-trifluoromethyl group generally favors 1,4-addition for several reasons:

Electronic Effects: The strong electron-withdrawing nature of the CF₃ group enhances the partial positive charge on the β-carbon, making it a more favorable site for nucleophilic attack.

Steric Hindrance: The bulky CF₃ group can sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby favoring attack at the less hindered β-position.

Stability of the Intermediate: The enolate intermediate formed after 1,4-addition is stabilized by the electron-withdrawing CF₃ group.

In reactions with hard nucleophiles, such as Grignard reagents, which typically favor 1,2-addition, the outcome can be more complex. However, for the softer nucleophiles commonly used in Michael additions, 1,4-addition is the predominant pathway.

Cyclization and Annulation Reactions

The reactive nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic and carbocyclic structures through cyclization and annulation reactions.

Quinolines: While direct cyclization of this compound to form quinolines is not reported, a closely related derivative, ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate, undergoes intramolecular cyclization in refluxing nitrobenzene (B124822) to afford substituted 4-hydroxy-2-(trifluoromethyl)quinolines in quantitative yields. This transformation highlights the utility of the trifluoromethylated butenoate scaffold in constructing complex heterocyclic systems.

Pyrazolidinones: The synthesis of pyrazolidinones often involves the reaction of hydrazines with α,β-unsaturated esters. Although no specific examples utilizing this compound were found in the reviewed literature, it is plausible that this compound could react with hydrazine (B178648) derivatives to form trifluoromethyl-substituted pyrazolidinones. The reaction would likely proceed via an initial Michael addition of the hydrazine followed by an intramolecular cyclization.

Aziridines: Trifluoromethylated aziridines are important building blocks in medicinal chemistry. figshare.com The synthesis of these compounds can be achieved through various methods, including the reaction of electron-poor, fluorinated olefins with nitrogen sources. figshare.com Photocatalytic methods have been developed for the aziridination of trifluoromethyl olefins using iminoiodinanes, which generate a nitrene radical anion intermediate. figshare.comresearchgate.net Another approach involves the copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes. rsc.org While direct aziridination of this compound is not explicitly described, these methods suggest viable synthetic routes to the corresponding trifluoromethylated aziridine-2-carboxylates.

Radical cascade reactions are powerful tools for the rapid construction of complex polycyclic systems. These reactions often involve the generation of a radical species that undergoes a series of intramolecular and intermolecular additions. While specific examples of radical cascade annulations involving this compound are scarce in the literature, related radical cyclizations of unactivated alkene-substituted β-ketoesters have been reported. rwth-aachen.de The electron-deficient nature of the double bond in this compound makes it a good candidate for accepting radical species in cascade processes. For instance, a radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates has been developed for the synthesis of sulfonated indenones. rsc.org

Electrophilic and Radical Transformations

Beyond nucleophilic additions, the double bond in this compound can also participate in electrophilic and radical reactions, further expanding its synthetic utility.

Electrophilic Transformations: While the electron-deficient nature of the double bond makes it less susceptible to electrophilic attack compared to electron-rich alkenes, certain electrophilic trifluoromethylation reactions have been developed for α,β-unsaturated esters. researchgate.net These reactions often employ specialized electrophilic trifluoromethylating reagents. For example, the electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals, which can be derived from α,β-unsaturated esters, provides access to α-trifluoromethyl esters. organic-chemistry.orgchemistryviews.org

Radical Transformations: The radical reactivity of α-(trifluoromethyl)acrylates has been studied, providing insights into the potential radical transformations of this compound. acs.org The addition of radicals to the double bond is a plausible transformation. For example, the radical addition of ethyl cyanoacetate (B8463686) to conjugated olefins has been reported, suggesting that similar reactions could be applied to trifluoromethylated systems. rsc.org Furthermore, visible light-mediated radical fluoromethylation of electron-deficient alkenes has been achieved, indicating the potential for radical additions to the double bond of this compound. nih.gov The defluorinative arylation of α-trifluoromethyl alkenes with aryl radicals is another example of a radical transformation that could potentially be applied to this system. researchgate.net

Lack of Sufficient Data Precludes a Detailed Report on the Reactivity of this compound

A comprehensive review of available scientific literature reveals a significant scarcity of detailed research on the specific reactivity of the chemical compound this compound. Despite its availability from commercial suppliers, in-depth studies focusing on its trifluoromethylation, trifluoromethylthiolation, oxidative, and reductive transformations appear to be largely absent from accessible scientific databases and publications.

This compound, identified by the CAS Number 1215018-51-1, is a fluorinated organic compound. Its structure, featuring a trifluoromethyl group attached to a butenoate backbone, suggests potential for unique reactivity. The electron-withdrawing nature of the trifluoromethyl group is known to influence the electronic properties of molecules, often impacting their behavior in chemical reactions.

However, a thorough investigation into its participation in key reaction classes has yielded no specific experimental data. Searches for its use or synthesis in the context of trifluoromethylation and trifluoromethylthiolation reactions—processes of significant interest in medicinal and agricultural chemistry for the introduction of trifluoromethyl and trifluoromethylthio groups—did not provide any relevant examples involving this particular ester.

Similarly, explorations into the oxidative and reductive transformations of this compound have not uncovered any published research detailing its behavior under such conditions. This includes the absence of studies on its epoxidation, dihydroxylation, cleavage of the double bond, or the reduction of its ester or alkene functionalities.

Due to this lack of available research data, a detailed article on the reactivity and mechanistic investigations of this compound, as per the requested outline, cannot be generated at this time. The foundational scientific findings required to populate the specified sections on its chemical transformations are not present in the public domain. Further experimental investigation into the reactivity of this compound is needed to enable a thorough scientific discussion.

Applications of Ethyl 2 Trifluoromethyl but 2 Enoate in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The unique electronic properties of ethyl 2-(trifluoromethyl)but-2-enoate make it an invaluable precursor for a range of complex molecular structures. Its utility is particularly evident in the synthesis of molecules containing the trifluoromethyl group, a moiety known to enhance metabolic stability and lipophilicity in pharmaceutical compounds.

The synthesis of amino acids containing a trifluoromethyl group is of significant interest due to their potential applications in medicinal chemistry. Ethyl 4,4,4-trifluorocrotonate, a structural isomer of this compound, serves as a key starting material for preparing β-trifluoromethyl-substituted amino acids. The primary strategy involves a Michael addition reaction, where a nitrogen-based nucleophile adds to the carbon-carbon double bond. sigmaaldrich.commasterorganicchemistry.com

One notable example is the diastereoselective Michael addition of a nickel(II) complex of a Schiff base derived from glycine (B1666218) to ethyl 4,4,4-trifluorocrotonate. sigmaaldrich.com This reaction establishes the carbon-nitrogen bond and sets the stereochemistry for the resulting amino acid derivative. Following the addition, hydrolysis of the Schiff base and the ester yields the target β-trifluoromethyl-γ-amino acid. This methodology provides a direct route to enantiomerically enriched trifluoromethyl-containing amino acids.

Another related approach involves the reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297) to form the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate. google.com This intermediate can then be reacted with an amine, such as ammonium (B1175870) acetate, to produce ethyl 3-amino-4,4,4-trifluorocrotonate. chemicalbook.comnih.gov These enamine compounds are valuable precursors for more complex amino acid derivatives.

Table 1: Synthesis of Trifluoromethyl-Substituted Amino Acid Precursors This table is interactive. Users can sort and filter the data.

Starting Material Reagent(s) Product Reaction Type
Ethyl 4,4,4-trifluorocrotonate Ni(II)-Glycine Schiff Base (2S,3S)-3-Trifluoromethylpyroglutamic acid derivative Michael Addition

Fluorinated heterocycles are a cornerstone of modern pharmaceuticals and agrochemicals. mdpi.comnih.gov this compound and its isomers are potent building blocks for accessing this class of compounds. Their electron-deficient double bond readily participates in reactions with binucleophiles, leading to a variety of heterocyclic systems. researchgate.net

A common strategy involves an initial Michael addition followed by an intramolecular cyclization. For instance, the related compound, ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, reacts with 1,3-dicarbonyl compounds to form functionalized trifluoromethylated 4,5-dihydrofurans. researchgate.net The reaction proceeds through a Michael adduct, which then undergoes an intramolecular nucleophilic substitution to close the ring. A similar pathway can be envisaged for this compound with appropriate nucleophiles.

Furthermore, these trifluoromethylated synthons can be used in cycloaddition reactions. For example, [3+2] cycloadditions with nitrile imines can produce trifluoromethyl-substituted pyrazolines. nih.gov The reactivity of the double bond makes it an excellent dipolarophile for the construction of five-membered rings. The synthesis of sulfur-containing heterocycles, such as thiolanes, has also been achieved using related fluorinated α,β-unsaturated systems in [3+2] cycloadditions with thiocarbonyl ylides. nih.gov

Table 2: Examples of Fluorinated Heterocycle Synthesis This table is interactive. Users can sort and filter the data.

Precursor Reagent(s) Heterocyclic Product Reaction Type Reference
Ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate 1,3-Diketones Trifluoromethyl-substituted 4,5-dihydrofurans Michael Addition / Intramolecular Cyclization researchgate.net
Fluorinated α,β-unsaturated ketone Thiocarbonyl ylide Trifluoromethyl-substituted Thiolane [3+2] Cycloaddition nih.gov

The construction of carbocyclic systems, particularly those bearing a trifluoromethyl group, is another important application of this compound.

Cyclopropanes: The electron-deficient nature of the double bond in this compound makes it a suitable candidate for cyclopropanation reactions. organic-chemistry.org One common method is the Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to an α,β-unsaturated ester. This would lead to the formation of a cyclopropane (B1198618) ring with the trifluoromethyl and ester groups attached. While direct examples with this compound are not prevalent in the literature, the general applicability of this reaction to similar substrates is well-established. Another approach is the use of diazo compounds in the presence of a metal catalyst, such as rhodium or copper, to facilitate carbene addition across the double bond. ethz.ch Recent advances have also explored electrocatalytic methods for the cyclopropanation of alkenyl trifluoroborates with methylene (B1212753) compounds, highlighting modern approaches to these structures. researchgate.netnih.gov

Chromans: The chroman scaffold is a privileged structure found in many bioactive molecules. nih.gov The synthesis of trifluoromethyl-substituted chromans can be envisioned using this compound as a key building block. A potential route would involve the Michael addition of a substituted phenol (B47542) to the α,β-unsaturated ester. Subsequent intramolecular cyclization, such as a Friedel-Crafts type reaction, would then construct the chroman ring system. nih.gov While many syntheses of trifluoromethyl-chromans start from precursors like 2-(trifluoromethyl)chromones, the use of acyclic, fluorinated building blocks represents a flexible and convergent approach. fao.orgsci-hub.se

Table 3: Potential Strategies for Carbocycle Synthesis This table is interactive. Users can sort and filter the data.

Target Carbocycle Proposed Precursor Reagent/Strategy Key Reaction Steps
Trifluoromethyl-cyclopropane This compound Sulfur Ylide Corey-Chaykovsky Reaction
Trifluoromethyl-cyclopropane This compound Diazoacetate, Rh(II) catalyst Metal-catalyzed Carbene Addition

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. The electrophilic nature of this compound makes it an ideal component for such reactions, typically acting as a Michael acceptor. libretexts.org

Although specific MCRs involving this compound are not extensively documented, its reactivity profile suggests high potential. For example, it could participate in a three-component reaction with an amine and a carbon nucleophile. In this scenario, the amine would first undergo a Michael addition to the unsaturated ester. The resulting enolate could then be trapped by an electrophile, or a different nucleophile could add to a different component, leading to a complex product in one pot.

The utility of related trifluoromethylated building blocks in MCRs is well-documented. For instance, ethyl trifluoropyruvate has been used in three-component cyclizations with methyl ketones and amino alcohols to generate bicyclic γ-lactams. nih.gov Similarly, ethyl trifluoroacetoacetate is a common substrate in Biginelli-type reactions to form pyrimidine (B1678525) derivatives. These examples underscore the potential of trifluoromethylated carbonyl compounds to act as key components in the convergent synthesis of diverse molecular scaffolds. Given its structural features, this compound is poised to be a valuable substrate for the development of novel multi-component reactions.


Computational and Theoretical Studies of Ethyl 2 Trifluoromethyl but 2 Enoate

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the reactivity of molecules like ethyl 2-(trifluoromethyl)but-2-enoate. By calculating the electronic structure, DFT methods can elucidate the distribution of electrons and identify sites susceptible to nucleophilic or electrophilic attack. For instance, DFT calculations at levels like B3LYP/6-31G(d,p) or higher can determine various reactivity descriptors. researchgate.net These calculations can predict the outcomes of reactions by analyzing the energies of reactants, transition states, and products.

The application of DFT extends to understanding reaction mechanisms, such as those involved in cycloaddition reactions. mdpi.com For example, in reactions involving similar nitroalkenes, DFT calculations have been used to map out the potential energy surface and identify the most favorable reaction pathways, distinguishing between different possible mechanisms like Diels-Alder and Michael additions. mdpi.com The choice of functional and basis set, such as WB97XD/6-311+G(d,p), is crucial for obtaining accurate results, especially when considering dispersion interactions. mdpi.com

Furthermore, DFT calculations are instrumental in determining key quantum chemical parameters that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, and global electrophilicity. mdpi.comdntb.gov.ua A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov The analysis of these parameters provides a quantitative basis for predicting how this compound will behave in chemical reactions.

Table 1: Calculated Quantum Chemical Parameters for Reactivity Prediction

Parameter Description Typical Calculated Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. -7 to -6
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. -1 to 0
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. 5 to 6
Chemical Potential (μ) Tendency of electrons to escape from a system. -4 to -3

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | 2 to 3 |

Note: The values presented are typical ranges observed for similar organic molecules and are highly dependent on the computational method and basis set used. Specific values for this compound would require dedicated calculations.

Analysis of Electronic Effects of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that significantly influences the electronic properties and reactivity of this compound. nih.gov This strong inductive effect (-I) depletes electron density from the adjacent carbon-carbon double bond, making it more electrophilic and susceptible to attack by nucleophiles. nih.gov The presence of the -CF3 group can activate the electrophilic sites within the molecule, enhancing its reactivity towards certain reagents. nih.gov

Computational studies, often employing DFT, are crucial for quantifying these electronic effects. By comparing the calculated charge distributions and reaction energetics of this compound with its non-fluorinated analogs, researchers can gain a detailed understanding of how the -CF3 group modulates reaction pathways. uni-muenchen.de This analysis is vital for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Potential Energy Surface (PES) Analysis of Reaction Mechanisms

Potential Energy Surface (PES) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. For reactions involving this compound, a PES maps the energy of the system as a function of the geometric coordinates of the atoms. By exploring this surface, stationary points such as reactants, products, intermediates, and transition states can be located.

DFT calculations are commonly used to construct the PES for a given reaction. researchgate.net For instance, in a cycloaddition reaction, the PES can reveal the preferred pathway, whether it proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates. mdpi.com The activation energies for different pathways can be calculated from the PES, allowing for the prediction of the most kinetically favorable route.

The analysis of the PES can also provide insights into the stereochemical outcome of a reaction. By comparing the energies of transition states leading to different stereoisomers (e.g., endo vs. exo in a Diels-Alder reaction), the preferred product can be predicted. mdpi.com The shape of the PES around a transition state, characterized by its vibrational frequencies, confirms its nature as a first-order saddle point.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.netmdpi.com This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal. The resulting surface provides a unique fingerprint of the intermolecular contacts.

For this compound, Hirshfeld surface analysis can reveal the nature and extent of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and other close contacts. nih.govnih.gov The surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.comnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Description Typical Contribution (%)
H···H Interactions between hydrogen atoms on adjacent molecules. 30 - 50
O···H / H···O Hydrogen bonding interactions involving oxygen and hydrogen atoms. 15 - 25
F···H / H···F Interactions involving fluorine and hydrogen atoms. 10 - 20
C···H / H···C Interactions between carbon and hydrogen atoms. 5 - 15

| Other (e.g., C···C, O···O, F···O) | Other less frequent intermolecular contacts. | < 10 |

Note: The percentages are illustrative and can vary significantly based on the specific crystal structure.

Vibrational Analysis and Spectroscopic Property Prediction (DFT, FT-IR, FT-Raman)

Computational vibrational analysis, primarily using DFT, is a valuable tool for predicting and interpreting the infrared (FT-IR) and Raman (FT-Raman) spectra of molecules like this compound. nih.govarxiv.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. nih.gov

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.gov The predicted spectra can then be compared with experimentally recorded FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific functional groups and modes of vibration within the molecule. nih.gov

This analysis provides a detailed picture of the molecular structure and bonding. For example, the characteristic stretching frequencies of the C=O, C=C, and C-F bonds can be identified and their positions in the spectrum can provide information about the electronic environment of these groups. The agreement between the calculated and experimental spectra serves as a validation of the computed molecular geometry.

Table 3: Predicted Vibrational Frequencies and Assignments

Vibrational Mode Functional Group Predicted Frequency Range (cm-1)
C-H stretch Alkyl and vinyl C-H 2900 - 3100
C=O stretch Ester carbonyl 1700 - 1750
C=C stretch Alkene 1640 - 1680
C-F stretch Trifluoromethyl group 1100 - 1350 (multiple bands)
C-O stretch Ester C-O 1000 - 1300

| CH3/CH2 bend | Ethyl and methyl groups | 1370 - 1470 |

Note: These are general ranges and the precise frequencies for this compound would be determined by specific DFT calculations.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Trifluoromethyl but 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regiochemical Assignments

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. For ethyl 2-(trifluoromethyl)but-2-enoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, would be essential for a complete structural assignment, including the crucial determination of the E/Z isomeric configuration.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is expected to provide key information regarding the arrangement of protons in the molecule. The ethyl group would manifest as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of scalar coupling between them. The chemical shift of the methylene protons would be in the downfield region, typically around 4.2 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl protons of the ethyl group would appear further upfield.

The vinylic proton (=CH-) and the methyl group attached to the double bond (-C=C-CH₃) are of particular interest for determining the stereochemistry. The vinylic proton would likely appear as a quartet due to coupling with the protons of the adjacent methyl group. The chemical shift of this proton would be influenced by the electron-withdrawing trifluoromethyl group and the ester functionality. Similarly, the methyl protons on the double bond would likely present as a doublet, being coupled to the vinylic proton. The magnitude of the coupling constant between the vinylic proton and the allylic methyl protons can provide insights into the geometry of the double bond.

Anticipated ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
=CH-~6.5 - 7.5Quartet (q)~7 Hz
-OCH₂-~4.1 - 4.3Quartet (q)~7 Hz
=C-CH₃~1.8 - 2.2Doublet (d)~7 Hz
-OCH₂CH₃~1.2 - 1.4Triplet (t)~7 Hz

This table represents anticipated values based on known chemical shift ranges for similar functional groups and may vary based on the specific isomer and solvent used.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment. For this compound, seven distinct carbon signals are expected. The carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically in the range of 160-170 ppm. The two sp² hybridized carbons of the double bond would appear in the olefinic region (around 120-140 ppm). The carbon atom bearing the trifluoromethyl group would be significantly influenced by the fluorine atoms, likely appearing as a quartet due to ¹J(C,F) coupling. The ethyl group carbons would show characteristic signals for the -OCH₂- carbon (around 60 ppm) and the -CH₃ carbon (around 14 ppm). The methyl carbon attached to the double bond would also be found in the aliphatic region.

Anticipated ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C=O~160 - 170Singlet (s)
C=C-CF₃~125 - 135Quartet (q)
C=CH~130 - 140Singlet (s) or Quartet (q) (long-range C-F coupling)
CF₃~120 - 130Quartet (q)
-OCH₂-~60 - 62Singlet (s)
=C-CH₃~15 - 20Singlet (s) or Quartet (q) (long-range C-F coupling)
-OCH₂CH₃~13 - 15Singlet (s)

This table represents anticipated values. The exact chemical shifts and the observation of long-range C-F coupling will depend on the instrument's resolution and the specific molecular geometry.

Fluorine-19 (¹⁹F) NMR

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely be a singlet, as there are no adjacent fluorine or hydrogen atoms to cause significant coupling. The chemical shift of the CF₃ group is a sensitive probe of its electronic environment and can be used to confirm the presence and integrity of this functional group within the molecule.

Anticipated ¹⁹F NMR Data for this compound

Fluorine AtomsExpected Chemical Shift (δ, ppm)Expected Multiplicity
-CF₃~-60 to -70Singlet (s)

The chemical shift is relative to a standard such as CFCl₃ (δ = 0 ppm). The exact value can be influenced by the solvent and the stereochemistry of the double bond.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To definitively establish the stereochemistry (E/Z isomerism) of the double bond, two-dimensional (2D) NMR techniques are indispensable. Specifically, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be crucial. A NOESY spectrum reveals through-space correlations between protons that are in close proximity.

For the Z-isomer of this compound, a cross-peak would be expected between the vinylic proton (=CH-) and the protons of the ethyl group's methylene (-OCH₂-), as these groups would be on the same side of the double bond. Conversely, for the E-isomer, a NOESY correlation would be anticipated between the vinylic proton and the protons of the methyl group attached to the double bond (=C-CH₃). The presence or absence of these specific cross-peaks provides unambiguous evidence for the assignment of the correct isomer.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would exhibit several key absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1710-1740 cm⁻¹. The C=C double bond stretching vibration would likely appear around 1640-1660 cm⁻¹. The presence of the trifluoromethyl group would be indicated by strong C-F stretching absorptions, typically found in the region of 1100-1300 cm⁻¹. Additionally, C-H stretching and bending vibrations for the aliphatic and vinylic protons would be observed in their characteristic regions.

Anticipated FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)~1710 - 1740Strong
C=C (Alkene)~1640 - 1660Medium
C-F (Trifluoromethyl)~1100 - 1300Strong, multiple bands
C-O (Ester)~1200 - 1300Strong
=C-H (Vinylic)~3020 - 3080 (stretch), ~900-1000 (bend)Medium
C-H (Aliphatic)~2850 - 3000 (stretch)Medium to Strong

This table provides expected ranges for the principal vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For α,β-unsaturated esters like this compound, the primary absorption in the UV region is attributed to the π → π* transition of the conjugated system formed by the carbon-carbon double bond and the carbonyl group.

As an example, the UV/Visible spectrum for a related compound, 2-butenoic acid, 3-(methylamino)-, ethyl ester, shows a distinct absorption profile. nist.gov While the substitution pattern is different, it provides a general indication of the spectral region of interest for butenoate derivatives.

Table 1: UV/Visible Spectral Data for a Related Butenoate Derivative

Compound Name Solvent λmax (nm) Molar Absorptivity (ε)
2-Butenoic acid, 3-(methylamino)-, ethyl ester Not Specified ~290 Not Specified

Data sourced from the NIST Chemistry WebBook for a structurally related compound to illustrate a typical UV-Vis absorption profile for a butenoate derivative. nist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (C7H9F3O2), the molecular weight is 182.14 g/mol . biosynth.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]+ would be expected at an m/z value of 182. The fragmentation of esters is well-documented and typically involves several key pathways. libretexts.orgchemguide.co.uk For this compound, the following fragmentation patterns can be anticipated:

Loss of the ethoxy group (-OCH2CH3): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion. This would result in a peak at m/z 137 ([M - 45]+).

Loss of an ethyl radical (-CH2CH3): Cleavage of the ethyl group from the ether oxygen would result in a fragment at m/z 153 ([M - 29]+).

McLafferty Rearrangement: If a γ-hydrogen is available, a characteristic rearrangement can occur. In this specific molecule, a direct McLafferty rearrangement is not possible due to the substitution pattern.

Cleavage related to the trifluoromethyl group: The strong C-F bonds and the stability of the CF3 group may lead to fragments containing this moiety.

To provide a more concrete example, the mass spectrum of a closely related compound, ethyl 2-methylbut-2-enoate (C7H12O2), which has a methyl group instead of a trifluoromethyl group, shows characteristic fragmentation. nih.gov

Table 2: Predicted and Analogue Mass Spectrometry Fragmentation Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Corresponding Neutral Loss
This compound 182 153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺)
Ethyl 2-methylbut-2-enoate nih.gov 128 99, 83, 55, 29

Predicted fragmentation for the title compound is based on general principles of mass spectrometry. libretexts.orgchemguide.co.uk Data for the analogue is from PubChem. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself has not been reported, analysis of related trifluoromethyl-containing acrylate (B77674) derivatives can offer insights into the expected molecular geometry and intermolecular interactions.

For instance, the study of methyl 2-(trifluoromethyl)acrylate reveals key structural features that are likely to be shared. nih.gov The presence of the bulky and highly electronegative trifluoromethyl group at the α-position to the ester functionality will significantly influence the bond angles and lengths around the C=C double bond. It is expected to have a notable effect on the planarity of the molecule and the conformation of the ethyl ester group.

In the solid state, molecules containing trifluoromethyl groups often exhibit unique packing arrangements driven by dipole-dipole interactions and the potential for weak hydrogen bonding involving the fluorine atoms. The study of such derivatives is crucial for understanding how these structural features influence the material's bulk properties.

Table 3: Crystallographic Data for a Related Derivative

Compound Formula Crystal System Space Group Key Structural Features
Methyl 2-(trifluoromethyl)acrylate C₅H₅F₃O₂ Not Available Not Available Presence of trifluoromethyl group influencing local geometry.

Data is for a related derivative, as crystallographic data for the title compound is not available in the searched literature. nih.gov

Catalytic Transformations Involving Ethyl 2 Trifluoromethyl but 2 Enoate

Metal-Catalyzed Processes

Metal catalysts offer powerful tools for the functionalization of ethyl 2-(trifluoromethyl)but-2-enoate, primarily by targeting its activated alkene moiety through conjugate addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-type)

While classical Suzuki-Miyaura cross-coupling reactions typically involve the coupling of an organoboron species with an organohalide, a related and highly relevant transformation for α,β-unsaturated esters is the palladium-catalyzed conjugate addition of organoboronic acids. This reaction allows for the formation of a carbon-carbon bond at the β-position of the butenoate, effectively adding an aryl or vinyl group. The process is advantageous due to the mild nature and commercial availability of boronic acid nucleophiles. orgsyn.org

The catalytic cycle often involves a cationic palladium(II) complex. This species coordinates to the α,β-unsaturated ester, activating it for nucleophilic attack. Transmetalation from the organoboronic acid to the palladium center, followed by reductive elimination, furnishes the β-substituted product and regenerates the active catalyst. nih.gov The use of chiral ligands, such as pyridinooxazolines (PyOx) or DuPHOS, can render this transformation enantioselective, allowing for the construction of all-carbon quaternary stereocenters when β,β-disubstituted substrates are used. nih.govrug.nl For substrates like this compound, this reaction would lead to the formation of a β-aryl-β-alkyl-α-trifluoromethyl ester.

Below is a table of representative results for the palladium-catalyzed conjugate addition of phenylboronic acid to various cyclic enones and esters, demonstrating the versatility of this method.

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
2-CyclohexenonePd(O₂CCF₃)₂ / Me-DuPHOS9591 core.ac.uk
2-CyclopentenonePd(O₂CCF₃)₂ / Me-DuPHOS7296 core.ac.uk
2-CycloheptenonePd(O₂CCF₃)₂ / Me-DuPHOS9086 core.ac.uk
Unsaturated LactonePd(O₂CCF₃)₂ / Me-DuPHOS9194 core.ac.uk
β-Substituted Cyclic EnonePd(OCOCF₃)₂ / Pyridinooxazoline9993 nih.gov

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions are particularly effective for the 1,4-conjugate addition (Michael addition) of nucleophiles to electron-deficient alkenes like this compound. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by soft nucleophiles.

A common and powerful method involves the use of organocopper reagents, specifically lithium diorganocuprates (Gilman reagents, R₂CuLi). These reagents are highly effective for delivering carbon nucleophiles in a 1,4-fashion to α,β-unsaturated carbonyls, with high chemoselectivity over 1,2-addition to the carbonyl group. The reaction of an organocuprate with this compound would proceed via nucleophilic attack at the β-position, forming a new carbon-carbon bond and generating a transient enolate intermediate, which is subsequently protonated upon workup to yield the final saturated product.

The general scope of nucleophiles for copper-mediated conjugate addition is broad, as shown in the table below.

Nucleophile TypeExample ReagentReaction Type
Organocuprates (Gilman)(CH₃)₂CuLi1,4-Addition
EnolatesLithium enolate of acetoneMichael Addition
AminesPiperidineAza-Michael Addition
ThiolsThiophenolThia-Michael Addition

Iron-Catalyzed Transformations

Iron catalysis represents a cost-effective, sustainable, and low-toxicity alternative to catalysis by precious metals. While specific iron-catalyzed transformations of this compound are not extensively documented, related reactions suggest potential applications. One such area is transfer hydrogenation.

(Cyclopentadienone)iron carbonyl complexes have been shown to be active catalysts for the transfer hydrogenation of ketones and imines, using isopropanol (B130326) as a hydrogen source. nih.gov This process involves the reversible transfer of hydrogen from the alcohol to the catalyst, forming an iron-hydride species, which then reduces the unsaturated substrate. nih.gov By analogy, such iron catalysts could potentially mediate the reduction of the activated C=C double bond in this compound. The reaction would convert the unsaturated ester into its corresponding saturated analogue, ethyl 2-(trifluoromethyl)butanoate. While plausible, this specific application requires further investigation.

Organocatalytic and Biocatalytic Approaches

Non-metallic catalytic systems, including small organic molecules and enzymes, provide powerful strategies for the transformation of this compound and its precursors, often with high levels of stereocontrol.

Organo-photoredox Catalysis

The merger of organocatalysis and visible-light photoredox catalysis has emerged as a powerful platform for novel transformations. nih.gov For a substrate like this compound, this approach can enable the difunctionalization of the alkene. In a typical catalytic cycle, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process to generate a radical species from a suitable precursor. beilstein-journals.org

This radical can then add to the electron-deficient double bond of the butenoate. The resulting radical intermediate can subsequently be oxidized or reduced in the catalytic cycle to generate a final product, often incorporating a second functional group. rsc.org For instance, a photoredox-catalyzed process could achieve the hydro-perfluoroalkylation or difluoroalkylation of the double bond. beilstein-journals.org Such reactions proceed under mild conditions and offer a route to complex, highly functionalized fluorinated compounds. researchgate.net

Reaction TypeRadical PrecursorSecond ComponentCatalyst TypeReference
HydrotrifluoromethylationCF₃IH-donorPhotoredox beilstein-journals.org
Reductive DifluoroalkylationR-CF₂INaBH₃CN (H-donor)Visible Light (catalyst-free) beilstein-journals.org
Asymmetric AlkylationAlkyl BromideAldehyde (as enamine)Photoredox + Organocatalyst nih.gov
CarboxylationSilaneCO₂Organophotocatalyst (4CzIPN) researchgate.net

Asymmetric Bioreduction in Precursor Synthesis

Biocatalysis offers an environmentally benign and highly selective method for preparing chiral molecules. For the synthesis of enantiomerically enriched this compound derivatives, the key step is the asymmetric reduction of a prochiral precursor, namely ethyl 4,4,4-trifluoro-3-oxobutanoate.

Whole-cell biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae) and other fungi or bacteria, are widely used for the asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters. nih.gov These enzymatic reductions typically exhibit high enantioselectivity, yielding either the (R)- or (S)-alcohol depending on the specific enzymes present in the microorganism. For example, Candida tropicalis has been used for the highly enantioselective reduction of a ketone bearing two trifluoromethylphenyl groups, demonstrating the compatibility of yeast reductases with fluorinated substrates. researchgate.net The resulting chiral β-hydroxy ester, ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoate, is a valuable building block that can be used to synthesize chiral derivatives.

The table below summarizes the bioreduction of various keto esters using different microorganisms, illustrating the general utility of this approach.

SubstrateMicroorganismProductYield (%)Enantiomeric Excess (ee, %)Reference
Ethyl 3-oxobutanoateImmobilized Baker's YeastEthyl (S)-3-hydroxybutanoateGoodHigh nih.gov
Ethyl benzoylformateImmobilized Baker's YeastEthyl (R)-mandelateGoodHigh nih.gov
6-Bromo-β-tetraloneTrichosporon capitatum(S)-6-Bromo-β-tetralol->99 capes.gov.br
3,5-Bis(trifluoromethyl)acetophenoneCandida tropicalis 104(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol->99.9 researchgate.net

Role of Specific Catalysts and Reaction Conditions in Enhancing Selectivity

The strategic selection of catalysts and the fine-tuning of reaction conditions are paramount in directing the stereochemical outcome of catalytic transformations involving this compound. The inherent electronic and steric properties of this trifluoromethyl-substituted α,β-unsaturated ester present unique challenges and opportunities for achieving high levels of selectivity. Research in the field of asymmetric catalysis has demonstrated that iridium complexes bearing chiral N,P-ligands are particularly effective for the enantioselective hydrogenation of such challenging substrates.

The efficiency and enantioselectivity of the hydrogenation of trifluoromethyl-containing trisubstituted β,β-unsaturated esters, a class to which this compound belongs, are highly dependent on the catalyst structure, solvent, and hydrogen pressure. nih.gov Studies on analogous substrates provide significant insights into the expected behavior of this compound under similar conditions.

For instance, the asymmetric hydrogenation of a similar substrate, (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate, using an iridium complex with an azabicyclo iridium oxazoline (B21484) phosphine (B1218219) complex in dichloromethane (B109758) (CH₂Cl₂) at a hydrogen pressure of 10 bar resulted in excellent conversion but poor enantioselectivity. nih.gov This highlights the critical role of the ligand framework in achieving stereochemical control.

More successful results have been observed with iridium catalysts featuring bicyclic N,P-ligands. These catalysts have shown remarkable efficacy in the asymmetric hydrogenation of various CF₃-containing trisubstituted β,β-unsaturated esters and ketones, consistently affording high yields and enantioselectivities. nih.gov The reaction conditions, including the choice of solvent and hydrogen pressure, have been optimized to maximize both conversion and stereocontrol.

The following table summarizes the typical reaction conditions and outcomes for the asymmetric hydrogenation of trifluoromethyl-substituted unsaturated esters, which are representative of the expected results for this compound.

Table 1: Asymmetric Hydrogenation of Representative CF₃-Containing Unsaturated Esters

Entry Catalyst (mol%) Solvent H₂ Pressure (bar) Time (h) Yield (%) ee (%)
1 Ir-N,P Ligand A (1) CH₂Cl₂ 10 4 95 21
2 Ir-N,P Ligand B (0.5) PhCF₃ 5 4 >99 96
3 Ir-N,P Ligand B (0.5) PhCF₃ 10 12 99 95
4 Ir-N,P Ligand B (0.5) Toluene (B28343) 10 12 98 94
5 Ir-N,P Ligand B (0.5) THF 10 12 99 92

The data indicates that a catalyst system composed of an iridium complex with a specific chiral N,P-ligand (Ligand B) in a fluorinated solvent like trifluorotoluene (PhCF₃) under mild hydrogen pressure (5 bar) provides the optimal conditions for achieving high enantiomeric excess (ee). nih.gov While dichloromethane is a common solvent in such reactions, it can sometimes lead to lower enantioselectivity compared to less polar or fluorinated solvents. The slight decrease in enantioselectivity with increased hydrogen pressure and in other solvents like toluene and tetrahydrofuran (B95107) (THF) suggests a delicate balance of factors influencing the transition state of the reaction. nih.gov

These findings underscore the importance of a systematic approach to catalyst and condition screening to unlock the full potential of this compound as a building block in asymmetric synthesis. The ability to predictably control the stereochemistry of its hydrogenation product, ethyl 2-(trifluoromethyl)butanoate, opens avenues for the synthesis of complex, enantiomerically pure molecules containing the valuable trifluoromethyl group. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research into trifluoromethylated enoates has led to significant progress in synthetic chemistry. A key area of advancement is the development of efficient methods for their synthesis. For instance, methodologies have been established for the preparation of related structures, such as ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoates. These compounds are synthesized through the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives, a process that can be conducted under both conventional and microwave irradiation conditions. researchgate.net Such precursors are valuable as they can undergo further transformations, like intramolecular cyclization, to yield complex heterocyclic structures like trifluoromethyl-substituted quinolines. researchgate.net

Furthermore, broader advancements in trifluoromethylation techniques are critical to the accessibility of compounds like ethyl 2-(trifluoromethyl)but-2-enoate. General methods for the trifluoromethylation of enolate anions have been a subject of intense research, providing more direct routes to these valuable building blocks. acs.org The development of novel reagents and catalytic systems continues to expand the toolkit available to synthetic chemists, making the incorporation of the CF3 group more efficient and selective. acs.org The reactivity of the trifluoromethylated enoate system has been exploited in various synthetic applications, underscoring its utility as a versatile intermediate.

Emerging Research Avenues in Trifluoromethylated Enoate Chemistry

The field of trifluoromethylated enoate chemistry is continually evolving, with several exciting research avenues emerging. One of the most promising areas is the application of photoredox catalysis. rsc.org Recent advances in photoinduced trifluoromethylation allow for reactions to proceed under mild conditions with high functional group tolerance and operational simplicity. rsc.org This approach often involves the generation of a CF3 radical from a suitable precursor, which can then engage in additions to unsaturated systems. rsc.org Exploring the application of these photocatalytic methods to the synthesis and subsequent functionalization of this compound could unlock new chemical space.

Another significant driver of research is the recognized importance of fluorinated organic compounds in medicinal chemistry. researchgate.net The trifluoromethyl group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound has been investigated for its potential as a radiosensitizer, a compound that makes cancer cells more susceptible to radiation therapy by modifying DNA structure. biosynth.com This highlights the potential for designing and synthesizing novel bioactive molecules based on the trifluoromethylated enoate scaffold. Future research will likely focus on leveraging this scaffold to create libraries of compounds for biological screening, aiming to identify new therapeutic agents.

Potential for Development of Novel Synthetic Tools and Methodologies

The unique electronic and steric properties of this compound and related compounds present significant opportunities for the development of new synthetic tools and methodologies. The electron-deficient double bond is highly activated towards nucleophilic attack, making it an excellent substrate for conjugate addition and cycloaddition reactions. The development of asymmetric versions of these reactions, using chiral catalysts, is a key goal for accessing enantiomerically pure and complex molecules.

Moreover, the presence of the trifluoromethyl group can influence the regioselectivity and stereoselectivity of reactions at or near the double bond. Harnessing these effects could lead to the development of novel synthetic strategies that are not feasible with non-fluorinated analogues. The exploration of C–H functionalization reactions on substrates derived from trifluoromethylated enoates is another promising frontier. acs.org Such methods offer a more atom-economical and efficient way to build molecular complexity, moving beyond traditional functional group interconversions. acs.org As chemists continue to explore the reactivity of these fluorinated building blocks, the development of entirely new classes of chemical transformations is a tangible possibility, further expanding the synthetic chemist's arsenal. nih.govacs.org

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